molecular formula C17H21Cl2NO B1424580 2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220032-23-4

2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1424580
CAS No.: 1220032-23-4
M. Wt: 326.3 g/mol
InChI Key: RLNURGSSFYPOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with a unique structure that combines a naphthyl group, a piperidine ring, and a chloro substituent.

Preparation Methods

The synthesis of 2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of 4-chloro-1-naphthol with 2-chloroethylpiperidine in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro substituent on the naphthyl ring can be replaced by other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide

Scientific Research Applications

2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride include:

  • 2-{2-[(4-Bromo-1-naphthyl)oxy]ethyl}piperidine hydrochloride
  • 2-{2-[(4-Methyl-1-naphthyl)oxy]ethyl}piperidine hydrochloride
  • 2-{2-[(4-Fluoro-1-naphthyl)oxy]ethyl}piperidine hydrochloride

These compounds share a similar core structure but differ in the substituents on the naphthyl ring. The unique properties of this compound, such as its specific interactions with biological targets, make it distinct from its analogs.

Properties

IUPAC Name

2-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO.ClH/c18-16-8-9-17(15-7-2-1-6-14(15)16)20-12-10-13-5-3-4-11-19-13;/h1-2,6-9,13,19H,3-5,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNURGSSFYPOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=C(C3=CC=CC=C32)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220032-23-4
Record name Piperidine, 2-[2-[(4-chloro-1-naphthalenyl)oxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220032-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 6
2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.